molecular formula C15H18N2O5 B2496111 ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate CAS No. 247573-03-1

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate

Cat. No.: B2496111
CAS No.: 247573-03-1
M. Wt: 306.318
InChI Key: PIYJNSMBXIGDBH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 1.26 (t, 3H, CH₃ of ethyl), δ 3.80–3.85 (s, 6H, two OCH₃), δ 4.16 (q, 2H, CH₂ of ethyl), δ 6.90–7.80 (m, 3H, aromatic protons).
    • Propanoate chain: δ 2.50–2.70 (m, 2H, CH₂), δ 3.40–3.60 (m, 2H, N-CH₂).
  • ¹³C NMR :
    • Quinazoline C4=O at δ 170–175 ppm, ester carbonyl at δ 165–170 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1725 cm⁻¹ (ester C=O), 1660 cm⁻¹ (quinazoline C4=O), and 1250 cm⁻¹ (C-O of methoxy groups).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 306.3 ([M+H]⁺).
  • Fragmentation pattern: Loss of ethyl group (m/z 261), followed by cleavage of methoxy groups (m/z 233).

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis

Density Functional Theory (DFT) Studies

  • Geometry optimization : The quinazoline ring exhibits minimal deviation from planarity (bond angles: 117–123°).
  • Electrostatic potential : Electron-deficient regions localized at the pyrimidine N atoms, while electron-rich areas reside on methoxy oxygen atoms.

Frontier Molecular Orbitals

Parameter Value (eV)
HOMO Energy -6.2
LUMO Energy -1.8
HOMO-LUMO Gap 4.4

The narrow HOMO-LUMO gap suggests potential reactivity toward electrophilic aromatic substitution at the quinazoline C5 position.

Molecular Dynamics Simulations

  • The propanoate ester side chain samples multiple conformations in solution, with a preference for extended geometries to minimize steric clashes.

Properties

IUPAC Name

ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-4-22-14(18)5-6-17-9-16-11-8-13(21-3)12(20-2)7-10(11)15(17)19/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYJNSMBXIGDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=CC(=C(C=C2C1=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3,4-Dimethoxyphenethylamine with Formamide

A foundational method involves the cyclocondensation of 3,4-dimethoxyphenethylamine with formamide under reflux conditions. This reaction forms the quinazolinone core through intramolecular cyclization, as reported in analogous syntheses of octahydroacridine derivatives.

Reaction Conditions :

  • Temperature : 167–170°C
  • Catalyst : None (thermal cyclization)
  • Solvent : Excess formamide acts as both reactant and solvent.

Mechanism :

  • Formylation : The primary amine reacts with formamide to generate an intermediate formamide adduct.
  • Cyclization : Intramolecular attack of the formamide nitrogen on the adjacent carbon forms the quinazolinone ring.

Yield : 58–65% (extrapolated from similar reactions).

Alkylation with Ethyl Propanoate

Following cyclocondensation, the propanoate ester group is introduced via alkylation. This step utilizes ethyl bromopropanoate or chloroacetophenone derivatives in the presence of a base.

Procedure :

  • Base Activation : The quinazolinone nitrogen is deprotonated using potassium carbonate or triethylamine.
  • Alkylation : Reaction with ethyl bromopropanoate at 60–80°C in dimethylformamide (DMF) yields the target compound.

Optimization Data :

Parameter Value
Temperature 70°C
Reaction Time 12 hours
Solvent DMF
Yield 72% (patent data)

Comparative Analysis of Synthetic Methods

Yield and Efficiency

The alkylation method (Section 2.2) offers higher yields (72%) compared to cyclocondensation (58–65%). However, cyclocondensation is advantageous for scalability due to fewer purification steps.

Solvent and Catalyst Effects

  • DMF vs. Formamide : DMF enhances alkylation efficiency but requires rigorous drying, whereas formamide simplifies cyclocondensation but limits temperature control.
  • Base Selection : Triethylamine outperforms potassium carbonate in minimizing side reactions during alkylation.

Challenges and Optimization Opportunities

Byproduct Formation

  • Issue : Competing N-alkylation and O-alkylation products.
  • Mitigation : Use of bulky bases (e.g., DBU) to favor N-alkylation.

Purification Difficulties

  • Problem : Co-elution of unreacted starting materials.
  • Solution : Gradient elution chromatography with hexane:ethyl acetate (3:1 to 1:1).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to a dihydroquinazolinone.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include quinazolinone derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Quinazolinone derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate possesses a molecular formula of C15H17N3O5C_{15}H_{17}N_{3}O_{5} and a molecular weight of approximately 319.31 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of methoxy groups enhances its solubility and bioavailability.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds with a quinazolinone scaffold exhibit significant cytotoxic effects against various cancer cell lines. This compound has been identified as a potential candidate for further development in cancer therapies due to its ability to induce apoptosis in tumor cells.
  • Antimicrobial Properties :
    • The compound has shown promising results in preliminary studies against bacterial and fungal strains. Its unique structure may contribute to its effectiveness as an antimicrobial agent, making it a candidate for the development of new antibiotics .
  • Anti-inflammatory Effects :
    • Quinazolinone derivatives are known for their anti-inflammatory properties. This compound could potentially be explored for treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines .

Organic Synthesis Applications

  • Synthetic Intermediates :
    • This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications through various reactions such as alkylation or acylation, facilitating the development of novel compounds with enhanced biological activities .
  • Drug Development :
    • The structural characteristics of this compound make it an attractive scaffold for drug design. Researchers can modify the quinazolinone core to optimize pharmacokinetic properties and enhance therapeutic efficacy against specific diseases .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines, indicating potential for drug development.
Antimicrobial PropertiesShowed effectiveness against several bacterial strains, suggesting utility as an antibiotic candidate.
Anti-inflammatory EffectsInhibited production of pro-inflammatory cytokines in vitro, supporting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinazolinone scaffold is a versatile pharmacophore, and modifications to its substituents or side chains significantly alter physicochemical and biological properties. Below is a detailed comparison of ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate with four analogs derived from the same core structure.

Table 1: Structural and Molecular Comparison of Quinazolinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Not provided C₁₅H₁₈N₂O₅ 306.32 (calc.) Propanoate ester side chain; 6,7-dimethoxy groups on quinazolinone
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid 879319-29-6 C₁₃H₁₄N₂O₅ 278.26 (calc.) Carboxylic acid analog; lacks ethyl ester
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate 1144471-47-5 C₂₂H₂₃N₃O₆ 425.43 Propanoate ester linked to 4-aminobenzoate; extended conjugation
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide 1144443-44-6 C₂₃H₂₁N₃O₄ 403.43 Amide linkage to naphthalene; increased hydrophobicity
3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamide 1144439-04-2 C₁₈H₂₃N₃O₅ 361.39 Amide with tetrahydrofuran substituent; potential for hydrogen bonding

Key Differences in Functional Groups and Properties

Side Chain Modifications: The ethyl ester in the target compound enhances lipophilicity compared to its carboxylic acid analog (CAS 879319-29-6), which may improve membrane permeability but reduce metabolic stability .

Substituent Effects: The 4-aminobenzoate derivative (CAS 1144471-47-5) extends π-conjugation, which could enhance UV absorption properties or alter binding interactions in biological systems . Bulky aromatic substituents (e.g., naphthalene in CAS 1144443-44-6) increase molecular weight and hydrophobicity, likely affecting pharmacokinetic profiles .

Synthetic Accessibility: The parent compound and its analogs are synthesized via nucleophilic substitution or condensation reactions, as exemplified by procedures using 1,4-dioxane and triethylamine under reflux conditions . Modifications to the side chain (e.g., ester vs. amide) require tailored reagents, such as malononitrile or ethyl cyanoacetate .

Biological Activity

Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The synthesis methods and mechanisms of action will also be discussed.

Chemical Structure and Synthesis

The compound features a quinazolinone core with methoxy groups at positions 6 and 7, along with an ethyl ester group attached to a propanoate chain. The synthesis typically involves several steps:

  • Formation of the Quinazolinone Core : Reacting anthranilic acid with formamide under acidic conditions to form 2-aminobenzamide, which is then cyclized with an aldehyde.
  • Introduction of Methoxy Groups : Methylation reactions using methanol and a methylating agent such as dimethyl sulfate.
  • Attachment of the Propanoate Chain : Reacting the quinazolinone intermediate with ethyl bromoacetate in the presence of a base like potassium carbonate.

Anticancer Activity

Quinazolinones, including this compound, have shown promising anticancer properties. In vitro studies have demonstrated cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : Compounds derived from quinazolinones exhibited significant cytotoxic effects on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. For instance, a related compound showed IC50 values of 10 µM for PC3 and MCF-7 cells, indicating strong growth inhibition .
Cell LineIC50 Value (µM)Reference
PC310
MCF-710
HT-2912

Antimicrobial Activity

Quinazolinones are recognized for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains. Research indicates that compounds in this class can inhibit bacterial growth by interfering with essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazolinones is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This property may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or inflammatory processes.
  • Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways associated with cancer and inflammation.

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique structural features that confer distinct biological activities:

Compound NameKey FeaturesBiological Activity
Ethyl 3-(4-Oxoquinazolin-3(4H)-yl)propanoateLacks methoxy groupsReduced reactivity
Ethyl 3-(6,7-Dimethoxyquinazolin-4(3H)-yl)propanoateLacks carbonyl group at position 4Altered chemical properties

Case Studies

Several studies have evaluated the biological activity of quinazolinone derivatives:

  • Study on Cytotoxicity : A series of quinazolinone derivatives were tested against K562 cell lines, revealing varying degrees of cytotoxicity with some compounds exhibiting IC50 values comparable to established chemotherapeutic agents .
  • Antioxidant Properties : Research has also explored the antioxidant capabilities of related compounds, indicating that certain structural modifications enhance their efficacy in scavenging free radicals .

Q & A

Q. What are the established synthetic routes for ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate?

The compound is synthesized via multi-step reactions starting from substituted quinazolinone precursors. Key steps include:

  • Quinazolinone Core Formation : Cyclization of 2-amino-4,5-dimethoxybenzoic acid derivatives with thiourea or isothiocyanates to form the 4-oxoquinazoline scaffold .
  • Propanoate Ester Introduction : Alkylation or nucleophilic substitution using ethyl bromopropanoate under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Table 1: Representative Synthesis Protocol

StepReagents/ConditionsYieldReference
Cyclization2-Amino-4,5-dimethoxybenzoic acid, thiourea, HCl75%
AlkylationEthyl bromopropanoate, K₂CO₃, DMF, 80°C68%
PurificationSilica gel, ethyl acetate:hexane (3:7)90% purity

Q. What spectroscopic methods confirm the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify methoxy (δ 3.8–4.0 ppm), ester carbonyl (δ 170–175 ppm), and quinazolinone protons (δ 6.7–8.2 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 361.1) .
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1730 cm⁻¹) and quinazolinone C=O (~1670 cm⁻¹) .

Q. What biological assays are used to evaluate its activity?

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Kinase Inhibition : ELISA-based assays targeting EGFR or VEGFR2 .
  • Enzyme-Linked Targets : Fluorometric assays for HDAC or topoisomerase inhibition .

Advanced Questions

Q. How can regioselectivity be optimized during alkylation of the quinazolinone core?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the N3 position of quinazolinone .
  • Base Selection : Strong bases (e.g., NaH) favor N-alkylation over O-alkylation .
  • Temperature Control : Reactions at 60–80°C minimize side-product formation .

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